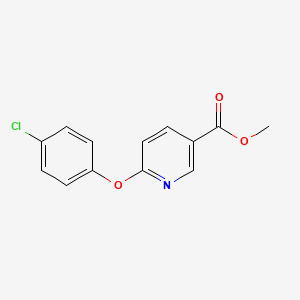
Methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate: is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a chlorophenoxy group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with 4-chlorophenol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as a palladium complex and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The pyridine ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced derivatives of the compound.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic applications.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and receptor interactions.
Industry:
Agriculture: The compound can be used as an intermediate in the synthesis of agrochemicals.
Chemical Manufacturing: It serves as a building block for the production of various fine chemicals and specialty chemicals.
作用機序
The mechanism of action of Methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- Methyl 6-chloropyridine-3-carboxylate
- Ethyl 6-chloropyridine-3-carboxylate
- 6-Hydroxypyridine-2-carboxylic acid
- 2-Chloropyridine-3-carboxylic acid
Comparison:
- Methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
- Methyl 6-chloropyridine-3-carboxylate lacks the phenoxy group, making it less versatile in terms of chemical reactivity and biological interactions.
- Ethyl 6-chloropyridine-3-carboxylate has an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.
- 6-Hydroxypyridine-2-carboxylic acid and 2-Chloropyridine-3-carboxylic acid have different functional groups, leading to different chemical behaviors and applications.
特性
IUPAC Name |
methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)9-2-7-12(15-8-9)18-11-5-3-10(14)4-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPFPSLRFFDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














